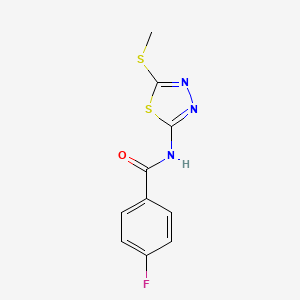

4-氟-N-(5-(甲硫基)-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is an organic compound with a molecular formula C10H8FN3OS2. It is commonly used in scientific research due to its unique properties and structure.

科学研究应用

1. 抑制 Hedgehog (Hh) 信号通路 该化合物已被证明具有抑制 Hedgehog (Hh) 信号通路的潜力 . Hh 信号通路对于无脊椎动物和脊椎动物发育中各种胚胎组织的发育至关重要,包括大脑、脊髓、肺、肠和造血细胞 . Hh 信号通路的异常突变会导致细胞增殖和肿瘤生长 .

抑制 Smoothened (Smo) 受体

该化合物的 Hh 抑制活性源于其对 Smoothened (Smo) 受体的抑制 . 结果表明,这些化合物的 Smo 抑制效力与其 Hh 抑制效力密切相关 .

潜在的琥珀酸脱氢酶抑制剂 (SDHIs)

该化合物正在作为一种潜在的琥珀酸脱氢酶抑制剂 (SDHI) 进行研究 . SDHIs 是一类杀菌剂,用于控制农业中多种真菌 .

抗真菌活性

该化合物已被评估其对各种真菌的抗真菌活性,例如苹果圆斑病菌、核盘菌、禾谷镰刀菌、梨黑星菌和灰葡萄孢菌 .

结构和非线性光学性质

该化合物的结构和非线性光学性质已被研究 . 这些性质在光电子学领域很重要 .

新型苯甲酰胺衍生物的合成

作用机制

Target of Action

The primary target of 4-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

The compound interacts with SDH through hydrogen bonding and pi-pi interactions . These interactions inhibit the activity of SDH, thereby disrupting the energy production process in the cells .

Biochemical Pathways

By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain . This leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .

Pharmacokinetics

The compound’s efficacy against various fungi suggests it has good bioavailability .

Result of Action

The inhibition of SDH by the compound leads to a decrease in ATP production. This results in energy deprivation in the cells, leading to their death . The compound has shown good antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum .

属性

IUPAC Name |

4-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRFGWDTOWJAEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide](/img/structure/B2355147.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2355148.png)

![N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2355151.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2355160.png)

![4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid](/img/structure/B2355161.png)

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)